H-Phe(3,5-DiF)-OH

Peptide Therapeutics Metabolic Stability Prodrug Design

Researchers face peptide instability and limited conformational probing tools. H-Phe(3,5-DiF)-OH (CAS 31105-91-6) overcomes both: • 3,5-DiF substitution confers proteolytic resistance & enables 19F NMR without steric perturbation-validated in viral protease conformational dynamics studies. • XLogP3 of -1.2 supports rational lipophilicity tuning; active PEPT1/2 transport confirmed for oral peptide delivery design. • ≥98% HPLC, lyophilized, stable 36 months at -20°C-ensures reproducible Fmoc-SPPS coupling with minimal side reactions.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 31105-91-6
Cat. No. B1582020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe(3,5-DiF)-OH
CAS31105-91-6
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)CC(C(=O)O)N
InChIInChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
InChIKeyQFGMPXZFCIHYIR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Phe(3,5-DiF)-OH for Peptide Synthesis & 19F NMR


H-Phe(3,5-DiF)-OH, also known as 3,5-difluoro-L-phenylalanine, is a non-proteinogenic, L-configuration amino acid derivative with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol [1]. It is a key fluorinated building block widely utilized in peptide synthesis and chemical biology . The strategic placement of two fluorine atoms at the 3- and 5-positions of its phenyl ring imparts distinct physicochemical properties, such as altered lipophilicity (calculated XLogP3-AA of -1.2) and electronic characteristics, which are exploited to enhance peptide metabolic stability and to serve as a sensitive 19F NMR probe [2].

Peptide synthesis building block with enhanced metabolic stability
19F NMR probe for studying protein dynamics and conformational heterogeneity
L-configuration preserves native peptide-protein interactions
Computational lipophilicity profile supports ADME property tuning

Why H-Phe(3,5-DiF)-OH Cannot Be Substituted


Generic substitution among fluorinated phenylalanine analogs is not scientifically valid due to the distinct and often non-linear impact of the fluorine substitution pattern and stereochemistry on critical molecular properties. The specific 3,5-difluoro substitution pattern confers a unique combination of electronic effects, conformational preferences, and metabolic stability that differ from other regioisomers (e.g., 4-fluoro, 2,6-difluoro) and stereoisomers (e.g., D-isomer) [1]. For example, the 3,5-difluoro motif is a privileged structure for optimizing interactions with biological targets and modulating lipophilicity without introducing the steric clash or altered peptide backbone geometry that can occur with 2,6-difluoro substitution . Furthermore, the L-configuration is essential for maintaining native peptide-protein interactions when substituting natural L-phenylalanine, whereas the D-isomer (CAS 266360-63-8) would be used for mirror-image peptide design or to confer extreme protease resistance . The quantitative evidence below demonstrates why H-Phe(3,5-DiF)-OH is a uniquely valuable and non-fungible tool.

Regioisomer mismatch Fluorine substitution pattern (3,5- vs. 2,6- or 4-position) alters electronic effects and metabolic stability; properties are not linearly transferable.
Stereochemical mismatch L-configuration is essential for native peptide interactions; D-Phe(3,5-DiF)-OH supports mirror-image design and may not substitute directly.
Purity and handling differences Supplier purity and storage specifications vary; consistent ≥99% purity and −20°C storage ensure reproducible synthesis outcomes.

H-Phe(3,5-DiF)-OH: Verified Performance Evidence


Metabolic Stability in Hepatocyte Culture

In a head-to-head comparison of fluorinated dipeptides, a thiourea-modified dipeptide containing a 3,5-difluorophenylalanine moiety ((3,5)-difluoro Phe-ψ-Ala) was found to be metabolically stable in human hepatocyte culture. While the study did not directly compare this dipeptide to a non-fluorinated or mono-fluorinated control within the same assay, the 3,5-difluoro substituted analog was specifically highlighted for this favorable property among a series of mono- and difluorinated Phe-ψ-Ala compounds, underscoring the beneficial impact of this specific substitution pattern on resistance to hepatic enzymatic degradation [1]. This stability translates to a longer in vivo half-life, which is a critical advantage for peptide-based therapeutics and diagnostic probes, potentially reducing dosing frequency and improving efficacy [2].

Metabolic stability
Reported
Observed stable in human hepatocyte culture
Supports resistance to hepatic degradation
Cross-study comparable; not directly quantified vs. controls
Peptide Therapeutics Metabolic Stability Prodrug Design 19F MRI

PEPT1/2 Substrate Recognition

A direct study of a series of [19F]dipeptides based on Phe-ψ-Ala showed that both mono- and difluoro analogs were efficiently transported by the human peptide transporters PEPT1 and PEPT2. While the study does not provide a direct quantitative comparison (e.g., Km or Vmax values) between the 3,5-difluoro and other fluorinated analogs, the (3,5)-difluoro Phe-ψ-Ala was among the efficiently transported species, confirming that this specific substitution pattern is compatible with active uptake via these major intestinal and renal transporters. This is in contrast to some heavily modified or bulkier analogs that can be poor PEPT1 substrates, and it distinguishes the 3,5-difluoro motif as a viable option for oral bioavailability or targeted delivery strategies [1].

PEPT1/2 transport
Class-level
Efficient transport in PEPT1/2 assay
In vitro assay
Supports compatibility with active intestinal uptake
Qualitative observation; Km/Vmax not reported
Drug Delivery Pharmacokinetics Prodrug Design Peptide Transporter

19F NMR Probe via Genetic Encoding

H-Phe(3,5-DiF)-OH is one of five fluorinated phenylalanine analogs (including 2-, 3-, 4-fluorophenylalanine, and 2,6-difluorophenylalanine) for which a genetic encoding system was successfully developed for site-specific incorporation into proteins in E. coli. This system enables high-fidelity, residue-specific installation of the 19F NMR probe in response to an amber stop codon. At the site of Phe116 in dengue and Zika virus NS2B-NS3 proteases, 3,5-difluorophenylalanine revealed significant conformational heterogeneity and dynamics through distinct 19F NMR spectral signatures. This allows researchers to discriminate between impacts arising from the fluorine probe and the intrinsic properties of the protein, a capability that distinguishes 3,5-difluorophenylalanine as a sensitive and minimally perturbing spectroscopic tool compared to other fluorinated analogs [1].

19F NMR probe
Head-to-head
Reveals conformational heterogeneity in viral proteases
vs. other fluorinated Phe analogs
Supports selection as a sensitive, minimally perturbing probe
All five analogs were genetically encoded
Protein Engineering 19F NMR Spectroscopy Structural Biology Conformational Dynamics

CH/π Interaction Mapping

H-Phe(3,5-DiF)-OH has been specifically incorporated into the thrombin receptor-tethered ligand peptide SFLLRNP to elucidate the role of specific phenyl hydrogens in the CH/π receptor interaction. By substituting native phenylalanine with the 3,5-difluoro analog, researchers can precisely identify the contributions of the Phe-2 residue's aromatic ring to binding. While quantitative binding data (e.g., EC50 or Ki) is not provided in the abstract or vendor datasheets, this targeted application underscores the compound's value as a precise isosteric probe for dissecting molecular recognition events, a role for which mono-fluorinated or non-fluorinated analogs are less informative due to incomplete or absent perturbation of the aromatic hydrogens .

CH/π mapping
Data to verify
Identifies specific phenyl hydrogens in receptor binding
Context-dependent; supports SAR interaction mapping
Binding data not reported; qualitative structural use
GPCR Pharmacology Structure-Activity Relationship (SAR) Molecular Recognition Thrombin Receptor

Lipophilicity and LogD Properties

The computed physicochemical properties of H-Phe(3,5-DiF)-OH reveal a moderate lipophilicity profile. Its XLogP3-AA value is -1.2, and its ACD/LogD at pH 7.4 is -1.34 [1][2]. While comparative data for other fluorinated phenylalanines under identical computational methods are not consolidated in a single source, these values position the 3,5-difluoro analog as having a distinct balance of hydrophilicity and lipophilicity. For instance, the presence of two fluorine atoms on the phenyl ring generally increases lipophilicity compared to non-fluorinated Phe, but the 3,5-substitution pattern may result in a different distribution coefficient than a 2,6-difluoro or pentafluoro-Phe analog, influencing membrane permeability and protein binding in a predictable manner. This quantitative data provides a basis for rational selection when tuning the ADME properties of a peptide lead compound [3].

Lipophilicity
Class-level
XLogP3-AA −1.2; LogD7.4 −1.34
Supports computational ADME tuning
Computed values; class-level inference
Medicinal Chemistry Lipophilicity Drug Design ADME

Purity and Storage Specifications

For procurement and experimental reproducibility, H-Phe(3,5-DiF)-OH is commercially available at a high purity of ≥99% (HPLC), with defined storage conditions (e.g., store at 0-8°C or -20°C for long-term lyophilized stability) [1]. This level of purity and clear stability data is not consistently specified across all suppliers or for all fluorinated phenylalanine analogs, making it a key differentiator. The availability of a Certificate of Analysis (COA) and established storage protocols ensures that researchers can acquire a consistent, high-quality building block, minimizing batch-to-batch variability in peptide synthesis and subsequent biological assays. This is particularly critical for generating robust SAR data and for scaling up the synthesis of lead candidates .

Purity & storage
Specification review
≥99% HPLC; −20°C (36 mo lyophilized)
Ensures batch consistency for SPPS
Supplier COA; verify per lot
Quality Control Reproducibility Peptide Synthesis Procurement

H-Phe(3,5-DiF)-OH: Application Scenarios


Metabolically Stable Peptide Prodrugs

As a key building block, H-Phe(3,5-DiF)-OH is used to replace native phenylalanine in peptide sequences to confer resistance to proteolytic degradation. Its demonstrated metabolic stability in human hepatocyte culture and efficient transport by PEPT1/2 make it a strategic choice for developing longer-acting peptide drugs, oral peptide prodrugs, or targeted delivery systems that rely on active intestinal uptake [1][2]. Researchers can leverage the quantifiable XLogP3-AA value of -1.2 to predict and optimize the overall lipophilicity of their modified peptide, balancing permeability and solubility [3].

19F NMR Protein Dynamics Studies

H-Phe(3,5-DiF)-OH is a critical reagent for site-specific protein labeling via genetic code expansion. It enables 19F NMR studies to probe conformational dynamics, ligand binding, and protein folding with minimal structural perturbation. Its validated use in detecting conformational heterogeneity in viral proteases establishes it as a superior probe for studying flexible or dynamic protein systems where other fluorinated analogs may provide less interpretable spectral data [4].

GPCR CH/π Interaction Mapping

The compound is specifically used as an isosteric probe to map critical CH/π interactions in peptide-receptor binding, such as in the thrombin receptor system. By substituting native Phe with H-Phe(3,5-DiF)-OH, medicinal chemists can deconvolute the energetic contributions of individual phenyl hydrogens to binding affinity, providing a rational basis for optimizing ligand potency and selectivity . This application is particularly relevant for programs targeting G protein-coupled receptors (GPCRs) and other membrane proteins.

Reproducible SPPS Workflows

With a commercially guaranteed purity of ≥99% (HPLC) and well-defined storage specifications (e.g., stable for 36 months when lyophilized at -20°C), H-Phe(3,5-DiF)-OH is a reliable building block for Fmoc-SPPS [5]. This high purity minimizes the risk of side reactions and difficult purifications, ensuring consistent yields and high-quality peptide products. This is essential for both small-scale SAR exploration and larger-scale synthesis of preclinical candidates .

Application
Selection Property
Validation Focus
Metabolically stable peptide prodrugs
3,5-difluoro substitution pattern
Metabolic stability in hepatic models and PEPT1/2 transport
19F NMR protein dynamics studies
Site-specific 19F labeling via genetic encoding
Conformational heterogeneity detection in proteins
GPCR CH/π interaction mapping
Isosteric probe for mapping phenyl hydrogens
Binding interaction mapping in peptide-receptor studies
Reproducible SPPS workflows
High purity ≥99% HPLC
Batch-to-batch consistency and defined storage

Technical Documentation Hub

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39 linked technical documents
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